4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide
Overview
Description
4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide is a heterocyclic compound with a complex structure that includes a thieno[2,3-d]pyrimidine core, a benzylpiperidine moiety, and a carbohydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide typically involves multi-step organic reactionsKey steps may include cyclization reactions, nucleophilic substitutions, and condensation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. Industrial production would also need to address safety and environmental concerns associated with the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-d]pyrimidine derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it may inhibit enzymes involved in nucleotide biosynthesis, thereby affecting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.
Benzylpiperidine derivatives: Compounds with this moiety may exhibit similar pharmacological properties.
Carbohydrazide derivatives: These compounds are known for their potential as anticancer and antimicrobial agents.
Uniqueness
4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and drug development .
Biological Activity
4-(4-Benzylpiperidino)thieno[2,3-d]pyrimidine-6-carbohydrazide is a heterocyclic compound characterized by its thieno[2,3-d]pyrimidine core and a benzylpiperidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor of specific enzymes involved in critical metabolic pathways, such as nucleotide biosynthesis, which can influence cell proliferation and survival.
In Vitro Studies
Recent studies have highlighted the compound's potential as an inhibitor for various biological targets. For example:
- Inhibition of Dihydrofolate Reductase (DHFR): Molecular docking studies suggest that derivatives of thieno[2,3-d]pyrimidine can inhibit Plasmodium falciparum DHFR, a key enzyme in folate metabolism. The inhibitory constants (Ki) for some derivatives were reported to range from 1.3 to 243 nM for wild-type DHFR and 13 to 208 nM for mutant forms in biochemical assays .
Anticancer Activity
The compound has shown promising results in anticancer assays:
- Cell Line Testing: In vitro tests on various cancer cell lines demonstrated significant antiproliferative effects. For instance, compounds derived from this scaffold exhibited IC50 values ranging from 0.2 to 1.7 µM against human cancer cell lines such as MCF-7 and A549 .
Antimicrobial Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidine may possess antimicrobial properties:
- Antimicrobial Activity: Preliminary bioassays have suggested that some compounds in this series exhibit strong inhibitory effects against microbial growth, making them candidates for further development as antimicrobial agents .
Table: Comparison of Biological Activities
Compound Type | Activity Type | IC50 / Ki Values |
---|---|---|
This compound | DHFR Inhibition | Ki: 1.3–243 nM |
Thieno[2,3-d]pyrimidine Derivatives | Anticancer | IC50: 0.2–1.7 µM |
Benzylpiperidine Derivatives | Antimicrobial | Variable (specific values needed) |
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing a series of thieno[2,3-d]pyrimidine derivatives, including the target compound, evaluated their biological activities through various assays. The findings indicated that modifications to the thieno core significantly influenced the potency against DHFR and cancer cell lines.
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship revealed that specific substitutions on the benzylpiperidine moiety enhanced the inhibitory activity against cancer cell proliferation and improved selectivity for DHFR over other enzymes.
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c20-23-18(25)16-11-15-17(21-12-22-19(15)26-16)24-8-6-14(7-9-24)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10,20H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNPFHNYFAIFNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C4C=C(SC4=NC=N3)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128048 | |
Record name | 4-[4-(Phenylmethyl)-1-piperidinyl]thieno[2,3-d]pyrimidine-6-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866020-60-2 | |
Record name | 4-[4-(Phenylmethyl)-1-piperidinyl]thieno[2,3-d]pyrimidine-6-carboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866020-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Phenylmethyl)-1-piperidinyl]thieno[2,3-d]pyrimidine-6-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101128048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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